ethyl 4-(3,4-dimethylbenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(3,4-dimethylbenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.16885622 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(3,4-dimethylbenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 331.41 g/mol
- Chemical Structure : The compound features a pyridazine core with various substituents that influence its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related pyridazine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity in Related Compounds
Compound Name | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Compound A | Breast | Apoptosis induction | |
Compound B | Lung | Cell cycle arrest | |
Compound C | Colon | Inhibition of angiogenesis |
Neuroprotective Effects
Some studies have suggested that benzamide derivatives can provide neuroprotective effects. This compound may modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Case Study Example : In vitro studies demonstrated that similar compounds reduced neuronal cell death in models of neurodegenerative diseases by enhancing the activity of endogenous antioxidant enzymes.
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in cancer progression and neurodegeneration.
- Modulation of Signaling Pathways : They may alter signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Antioxidant Activity : The presence of specific functional groups enhances the compound's ability to scavenge free radicals.
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives with improved potency and selectivity. For example:
- A study highlighted modifications to the benzamide moiety that resulted in increased anticancer activity against specific cell lines.
- Another investigation showed that structural variations could enhance neuroprotective effects without compromising cytotoxicity against healthy cells.
Properties
IUPAC Name |
ethyl 4-[(3,4-dimethylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-5-30-23(29)21-18(24-22(28)17-11-10-14(2)16(4)12-17)13-20(27)26(25-21)19-9-7-6-8-15(19)3/h6-13H,5H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYJBNMIGMADAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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